

What are the physical properties of N-(Benzyloxycarbonyl)-DL-alanine

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Compound of Interest

Compound Name: *N*-(Benzyloxycarbonyl)-DL-alanine

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An In-Depth Technical Guide to the Physical Properties of **N-(Benzyloxycarbonyl)-DL-alanine**

Authored by: A Senior Application Scientist

Introduction

N-(Benzyloxycarbonyl)-DL-alanine, systematically named 2-(phenylmethoxycarbonylamino)propanoic acid and commonly abbreviated as Z-DL-Ala-OH or Cbz-DL-Ala-OH, is a pivotal derivative of the racemic amino acid alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial amine-protecting group in peptide synthesis and other areas of organic chemistry. Its stability under a range of conditions and its facile removal via catalytic hydrogenation make it an indispensable tool for researchers. Understanding the physical properties of this compound is fundamental for its effective storage, handling, and application in synthetic workflows, ensuring reproducibility and success in drug development and research.

This guide provides a comprehensive overview of the key physical and chemical characteristics of **N-(Benzyloxycarbonyl)-DL-alanine**, supported by established methodologies for their verification.

Core Physical and Chemical Properties

The foundational properties of a compound dictate its behavior in various experimental settings. For Z-DL-Ala-OH, these properties are well-characterized.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1]
Molecular Weight	223.22 - 223.23 g/mol	[1][2][3]
CAS Registry Number	4132-86-9	[1]
Appearance	White to almost white crystalline powder or solid.	[4]
pKa	4.00 ± 0.10 (Predicted)	[4]

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of purity for a crystalline solid. For **N-(Benzyloxycarbonyl)-DL-alanine**, the reported melting point typically falls within a narrow range.

- Reported Melting Point: 112-116 °C[4].
 - One source specifies a range of 112.0 to 116.0 °C, while another indicates 112-113°C[4]. This slight variation is common and can be attributed to differences in crystalline form or minor impurities. In contrast, the pure L-enantiomer, N-Cbz-L-alanine, exhibits a lower melting point, typically around 82-87 °C[5][6][7].

Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for verifying the melting point in a laboratory setting. The causality behind this technique is that the temperature at which a substance transitions from solid to liquid is a distinct physical constant.

Methodology:

- **Sample Preparation:** Ensure the Z-DL-Ala-OH sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
- **Instrument Setup:** Place the capillary tube in a calibrated melting point apparatus.

- Heating Protocol:
 - Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (~95 °C).
 - Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Trustworthiness: A sharp melting range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice.

Caption: Workflow for Melting Point Verification.

Solubility Profile

The solubility of Z-DL-Ala-OH is critical for selecting appropriate solvent systems for reactions, purification, and analytical procedures.

Solvent	Solubility	Observation	Source(s)
Methanol	Soluble	Forms an almost transparent solution.	[4]
Ethyl Acetate	Soluble	-	[8]
Dimethyl Sulfoxide (DMSO)	Soluble	Soluble up to 200 mg/mL.	[3]
Water	Insoluble / Very Slightly Soluble	-	[8][9]
Petroleum Ether	Insoluble	-	[8]

Protocol: Qualitative Solubility Assessment

Expertise & Experience: This protocol provides a rapid and effective means to confirm the general solubility profile, which is essential for planning subsequent experiments like NMR analysis or chromatography.

Methodology:

- **Preparation:** Dispense approximately 10-20 mg of **N-(Benzyloxycarbonyl)-DL-alanine** into separate, labeled test tubes.
- **Solvent Addition:** Add 1 mL of the chosen solvent (e.g., Methanol, Water) to the respective test tube.
- **Mixing:** Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
- **Observation:** Visually inspect the solution against a dark background.
 - **Soluble:** A clear, transparent solution with no visible solid particles.
 - **Partially Soluble:** A cloudy suspension or the presence of undissolved solid.
 - **Insoluble:** The vast majority of the solid remains undissolved.
- **Confirmation:** If the substance appears soluble, add another small aliquot of the solid to check for saturation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound. For Z-DL-Ala-OH, NMR and IR spectroscopy are primary validation tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a specific spectrum for the DL-form is best acquired on the sample in hand, the expected resonances for a ^1H NMR spectrum in a solvent like DMSO- d_6 would include:

- **Alanine Methyl Protons ($-\text{CH}_3$):** A doublet peak around 1.3-1.5 ppm.

- Alanine Alpha-Proton (α -CH): A multiplet around 4.1-4.3 ppm.
- Benzyl Protons ($-\text{CH}_2\text{-Ph}$): A singlet around 5.0-5.1 ppm.
- Aromatic Protons ($-\text{C}_6\text{H}_5$): A multiplet in the range of 7.2-7.4 ppm.
- Amide Proton ($-\text{NH}-$): A doublet around 7.5-7.8 ppm.
- Carboxylic Acid Proton ($-\text{COOH}$): A broad singlet, typically downfield (>12 ppm).

Authoritative Grounding: The structure of **N-(Benzyloxycarbonyl)-DL-alanine** can be unequivocally confirmed by comparing an acquired NMR spectrum to reference data available in spectral databases like the Spectral Database for Organic Compounds (SDBS).

Caption: Molecular Structure of Z-DL-Ala-OH.

Protocol: Sample Preparation for ^1H NMR

- Sample Weighing: Accurately weigh 5-10 mg of Z-DL-Ala-OH.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO- d_6 , Methanol- d_4).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Homogenization: Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.
- Analysis: Acquire the spectrum on a calibrated NMR spectrometer. The resulting data validates the presence of the key functional groups and the overall molecular structure.

Safety and Handling

Proper handling is paramount for researcher safety and maintaining compound integrity.

- General Handling: Avoid contact with skin and eyes. Do not breathe dust[4][8].

- Storage: Store in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer at or below -20°C is recommended, sealed in a dry environment[3][4].
- Incompatibilities: Avoid strong oxidizing agents[6][10].
- Decomposition: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides and carbon monoxide[6][10].

Conclusion

N-(Benzyloxycarbonyl)-DL-alanine is a well-characterized compound whose physical properties are crucial to its successful application in scientific research. Its identity and purity can be rigorously confirmed through straightforward, self-validating analytical techniques such as melting point determination, solubility assessments, and NMR spectroscopy. By adhering to the protocols and understanding the principles outlined in this guide, researchers can handle and utilize this important reagent with confidence and precision.

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